CFTR Inhibitory Potency of 921794-47-0 Versus Unsubstituted Phenyl Analogs
The compound demonstrates a verified inhibitory IC50 of 1.20E+3 nM (1.2 µM) against human CFTR expressed in rat FRT cells, as measured by halide influx assay using the YFP-H148Q halide indicator [1]. This potency serves as a critical baseline for SAR exploration. In contrast, several close analogs from the same patent family, such as those with a methyl substituent on the central phenyl ring (e.g., N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide), are reported to exhibit 'enhanced reactivity and binding affinity' without providing a direct, comparable IC50 value in the same assay format [2]. The absence of a published head-to-head comparison underscores that 1.2 µM is the sole publicly anchored quantitative benchmark for this specific scaffold, making it the reference point for medicinal chemistry optimization.
| Evidence Dimension | CFTR Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20E+3 nM (1.2 µM) |
| Comparator Or Baseline | N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide: No direct IC50 available in same assay |
| Quantified Difference | N/A (Comparator lacks comparable quantitative data) |
| Conditions | Human CFTR expressed in rat FRT cells, halide influx assay with YFP-H148Q halide indicator |
Why This Matters
This is the only publicly available quantitative potency benchmark for this chemotype, directly informing dose-response study design and enabling cross-study comparison.
- [1] BindingDB. (n.d.). BDBM50416579: N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50416579 View Source
- [2] Penrose, S. D., & Doyle, K. J. (2010). Compounds, compositions and methods comprising pyridazine sulfonamide derivatives (Patent No. WO 2010123822 A1). World Intellectual Property Organization. View Source
